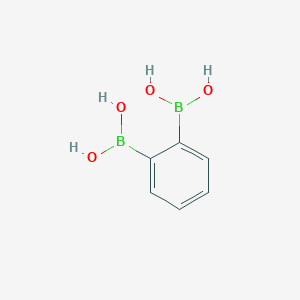

1,2-Phenylenediboronic acid

Description

Propriétés

IUPAC Name |

(2-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRVXVDQQOVOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623233 | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-83-7 | |

| Record name | B,B′-1,2-Phenylenebis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Phenylenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Phenylenediboronic acid chemical properties

An In-depth Technical Guide to 1,2-Phenylenediboronic Acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by the presence of two boronic acid functional groups on adjacent carbon atoms of a benzene ring. This unique structural arrangement confers distinct chemical properties and reactivity, making it a valuable building block in various scientific and industrial domains. This guide provides a comprehensive overview of the core chemical properties of this compound, its synthesis, and its applications in organic synthesis, materials science, and drug development. We will delve into its role in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its growing importance in the design of advanced materials and therapeutic agents.

Introduction: The Significance of Vicinal Diboronic Acids

Boronic acids are a class of organoboron compounds that have gained prominence in organic chemistry due to their stability, low toxicity, and diverse reactivity.[1][2] Among these, phenylenediboronic acids, which feature two boronic acid groups on a benzene ring, offer unique opportunities for creating complex molecular architectures. This compound, with its vicinal (ortho) arrangement of boronic acid moieties, presents intriguing possibilities for chelation, intramolecular reactions, and the synthesis of novel heterocyclic systems. This guide will explore the fundamental chemical principles that underpin the utility of this remarkable compound.

Physicochemical Properties and Structural Features

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₆H₈B₂O₄ | [3] |

| Molecular Weight | 165.75 g/mol | [3] |

| IUPAC Name | (2-boronophenyl)boronic acid | [3] |

| CAS Number | 13506-83-7 | [3][4] |

| Appearance | White to off-white powder | [2] |

| Crystal Structure | Orthorhombic | [5] |

The crystal structure of phenylboronic acids reveals extensive hydrogen bonding networks, which contribute to their solid-state stability.[5] The two adjacent boronic acid groups in this compound can influence the crystal packing and intermolecular interactions.

Synthesis of this compound

The synthesis of phenylboronic acids can be achieved through several established methods. A common and versatile approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

A general synthetic scheme is presented below:

Caption: General synthesis of phenylboronic acids.

For the specific synthesis of this compound, a dihalo-benzene precursor would be utilized, with the reaction stoichiometry adjusted to favor the formation of the diboronic acid. Other synthetic routes may involve transition metal-catalyzed C-H borylation of benzene.[1][2]

Core Reactivity: A Tale of Two Boronic Acids

The reactivity of this compound is dominated by the chemistry of its boronic acid functional groups. These groups are mild Lewis acids and can participate in a variety of chemical transformations.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[6][7] Phenylboronic acids are key reagents in these palladium-catalyzed reactions, serving as the source of the phenyl group.[1] this compound can act as a bifunctional coupling partner, allowing for the synthesis of complex biaryl compounds and extended conjugated systems.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A typical experimental protocol for a Suzuki-Miyaura coupling reaction involving a phenylboronic acid is as follows:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and this compound (0.55 mmol, assuming coupling at both sites) in a suitable solvent system (e.g., a mixture of toluene and ethanol).[8]

-

Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and a base (e.g., aqueous Na₂CO₃ or K₂CO₃ solution).[9] The base is crucial for the transmetalation step.[6]

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to a temperature typically between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous workup to remove the inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality behind experimental choices:

-

The choice of palladium catalyst and ligands can significantly influence the reaction efficiency and substrate scope.[6]

-

The base plays a critical role in activating the boronic acid for transmetalation.[6]

-

The solvent system is chosen to ensure the solubility of all reactants and reagents.

-

Degassing is essential to prevent the oxidation of the Pd(0) catalyst.

Protecting Group for Diols

Boronic acids are known to reversibly form cyclic boronate esters with 1,2- and 1,3-diols.[1][2] This property makes them excellent protecting groups for diols in multi-step organic synthesis. The formation of the boronate ester is typically favored under anhydrous conditions, and the protecting group can be readily removed by hydrolysis. This compound can potentially form more complex structures with polyols.

Caption: Reversible protection of a diol with a boronic acid.

Applications in Materials Science

The ability of this compound to act as a bifunctional building block has led to its use in the synthesis of novel polymers and materials. Boron-containing polymers often exhibit unique properties such as enhanced thermal stability.[10]

Covalent Organic Frameworks (COFs)

This compound can be used as a monomer in the synthesis of covalent organic frameworks (COFs).[11] These are crystalline porous polymers with well-defined structures, which have potential applications in gas storage, catalysis, and sensing. The dehydration of boronic acids to form boroxine rings is a key reaction in the formation of boronate-ester-linked COFs.[1][2]

Applications in Drug Development and Biomedical Research

The unique chemical properties of phenylboronic acids have made them attractive moieties for applications in drug discovery and development.[12]

Biosensors for Carbohydrates

Phenylboronic acids can bind to the diol groups present in carbohydrates, such as glucose.[13][14] This interaction can be exploited to develop sensors for detecting and quantifying sugars.[13] The binding event can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response.[13][14] this compound, with its two binding sites, may offer enhanced affinity and selectivity for specific carbohydrates.

Drug Delivery Systems

Phenylboronic acid-functionalized polymers have been investigated for use in drug delivery systems.[15][16] These materials can be designed to be responsive to changes in pH or the concentration of glucose, allowing for the controlled release of therapeutic agents.[13][15] For example, a drug delivery vehicle could be engineered to release insulin in response to high blood glucose levels.[13][16] The interaction between the boronic acid and diol-containing drugs can also be utilized for drug loading.[17]

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and versatile reactivity. Its role as a bifunctional building block in Suzuki-Miyaura cross-coupling reactions, its utility as a protecting group, and its applications in the development of advanced materials and biomedical technologies highlight its importance in modern chemistry. As research in these areas continues to expand, the demand for and applications of this compound are expected to grow, further solidifying its position as a valuable tool for researchers and scientists.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Phenylenediboronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Phenylenediboronic Acid

Introduction: The Significance of Vicinal Boronic Acids

This compound is a unique organoboron compound featuring two boronic acid [-B(OH)₂] groups positioned on adjacent carbons of a benzene ring.[1] This specific arrangement, known as an ortho or vicinal substitution pattern, imparts distinct chemical properties and reactivity, making it a valuable building block in modern chemistry. Unlike its mono-boronated counterpart, phenylboronic acid, the proximate Lewis acidic boron centers can engage in cooperative binding, catalysis, and complex molecular assemblies.[2] Its applications are expanding, particularly in the development of advanced materials, chemical sensors for diols like sugars, and as a versatile intermediate in pharmaceutical synthesis and drug delivery systems.[3][4][5] This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound requires precise control of regioselectivity to install two functional groups side-by-side on an aromatic ring. Modern organometallic chemistry offers powerful solutions, with iridium-catalyzed C-H borylation being a particularly elegant and efficient approach.

Core Methodology: Directed Iridium-Catalyzed C-H Borylation

A highly effective strategy for synthesizing ortho-disubstituted diboronic acids involves a directed C-H activation/borylation process.[6] This method leverages a directing group to guide a transition metal catalyst, typically iridium-based, to activate and functionalize the C-H bond at the ortho position of a pre-existing arylboronic acid derivative.

The causality behind this choice of methodology is rooted in efficiency and control. Traditional methods might involve multiple steps of halogenation and metal-halogen exchange, leading to lower overall yields and potential side products.[2] In contrast, C-H activation is an atom-economical process that functionalizes the arene core directly. The choice of an iridium catalyst is crucial; iridium complexes are known for their high activity and selectivity in C-H borylation of arenes.[7][8] A pyrazolylaniline (PZA) modified boronyl group can serve as an effective directing group, positioning the iridium catalyst to selectively borylate the adjacent C-H bond.[6]

Caption: Directed Iridium-Catalyzed Synthesis Workflow.

Experimental Protocol: Regioselective Synthesis

The following protocol is a representative example based on the directed C-H borylation strategy.[6]

-

Preparation of the Directed Substrate: An appropriate starting arylboronic acid is first functionalized with a directing group, such as pyrazolylaniline (PZA), to form the PZA-modified arylboronic acid. This step is critical for ensuring the subsequent borylation occurs at the desired ortho position.

-

Iridium-Catalyzed Borylation:

-

In a nitrogen-purged glovebox, a reaction vessel is charged with the PZA-modified arylboronic acid (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), and the iridium catalyst system (e.g., 1-2 mol% of [Ir(cod)OMe]₂ and a suitable ligand).

-

Anhydrous solvent (e.g., THF or hexane) is added, and the vessel is sealed.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. The progress is monitored by TLC or GC-MS.

-

The rationale for using B₂pin₂ is its stability and efficiency as a boron source in catalytic borylations.[9] The elevated temperature is necessary to overcome the activation energy for the C-H bond cleavage.[8]

-

-

Work-up and Hydrolysis:

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue contains the differentially protected o-benzenediboronic acid.

-

This intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to cleave the pinacol and PZA protecting groups, yielding the crude this compound.

-

-

Purification:

-

The crude product is often a solid that can be purified by recrystallization. Solvents such as hot water or mixtures of ethyl acetate and hexanes can be effective.[10]

-

Alternatively, for more challenging purifications, column chromatography can be employed. Due to the polar nature of boronic acids and their potential interaction with silica gel, neutral alumina is sometimes a more suitable stationary phase.[11]

-

A chemical purification method involves treating the crude product with a base to form the boronate salt, which can be separated from non-acidic impurities by extraction. The pure boronic acid is then regenerated by acidification.[12]

-

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system of characterization.

Caption: Logical workflow for product validation.

Spectroscopic & Analytical Data

The following table summarizes the key physical and spectroscopic data expected for this compound.

| Property | Expected Value/Observation | Rationale & Significance |

| Molecular Formula | C₆H₈B₂O₄ | Derived from elemental composition.[1] |

| Molecular Weight | 165.75 g/mol | Confirms the elemental formula; used for stoichiometric calculations.[1] |

| ¹¹B NMR | δ ≈ 27-30 ppm | This chemical shift is characteristic of a trigonal planar (sp²) boron atom in an arylboronic acid. It is a primary tool for confirming the presence and electronic environment of the boron nuclei.[13][14] |

| ¹H NMR | δ ≈ 7.0-8.0 ppm | Aromatic protons will appear as complex multiplets. The integration should correspond to 4 protons. The -B(OH)₂ protons are often broad and may exchange with solvent, sometimes not being observed.[15] |

| ¹³C NMR | δ ≈ 125-140 ppm | Signals corresponding to the aromatic carbons are expected. The ipso-carbons attached to the boron atoms may be broad or difficult to observe due to quadrupolar relaxation.[16][17] |

| Mass Spectrometry | M⁻ or [M+H]⁺ | Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns often show loss of water and characteristic boron-containing ions like BO⁻ and BO₂⁻.[18] |

| X-ray Crystallography | N/A (provides structure) | When single crystals can be obtained, this technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the ortho-relationship of the two boronic acid groups in the solid state.[19][20][21] |

In-Depth Analysis

-

¹¹B NMR Spectroscopy: This is arguably the most informative technique for boron-containing compounds. The chemical shift provides direct evidence of the boron's hybridization state. For this compound, a single, relatively sharp resonance in the 27-30 ppm range confirms the presence of sp²-hybridized boronic acid groups and indicates the magnetic equivalence of the two boron atoms.[13][14][22]

-

Mass Spectrometry: In electron ionization or electrospray mass spectrometry, the molecular ion peak confirms the compound's mass. Studies on the fragmentation of phenylboronic acid have shown that key fragments include BO⁻ (m/z = 27) and BO₂⁻ (m/z = 43), which can be expected as characteristic fragments for this compound as well.[18]

-

X-ray Crystallography: For ultimate structural confirmation, single-crystal X-ray diffraction is the gold standard. It reveals the precise three-dimensional arrangement of atoms, confirming the ortho-substitution pattern and providing insight into intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state.[19][23]

References

- 1. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]

- 4. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of o-Benzenediboronic Acids via Ir-Catalyzed o-C-H Borylation Directed by a Pyrazolylaniline-Modified Boronyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 16. rsc.org [rsc.org]

- 17. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 18. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to ortho-Benzenediboronic Acid: Properties, Synthesis, and Applications

This guide provides an in-depth analysis of ortho-benzenediboronic acid, a bifunctional organoboron compound of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry. We will explore its fundamental properties, established synthetic routes, and key applications, with a focus on the underlying chemical principles that drive its utility.

Core Identification and Nomenclature

ortho-Benzenediboronic acid is a unique molecule featuring two boronic acid functionalities positioned on adjacent carbons of a benzene ring. This specific 1,2-substitution pattern is critical to its distinct reactivity, particularly in its role as a chemical sensor.

IUPAC Naming, Synonyms, and Identifiers

The formal nomenclature and common synonyms for this compound are summarized below. Adherence to the correct identifier is crucial for accurate literature searching and material procurement.

| Identifier | Value |

| IUPAC Name | (2-boronophenyl)boronic acid[1] |

| Common Name | ortho-Benzenediboronic acid |

| Systematic Name | 1,2-Phenylenediboronic acid[1] |

| Other Synonyms | o-Benzenediboronic acid, Boronic acid,1,2-phenylenebis- (9CI)[1] |

| CAS Number | 13506-83-7[1] |

| Molecular Formula | C₆H₈B₂O₄[1] |

| Molecular Weight | 165.75 g/mol [1] |

The ortho isomer's properties can be contextualized by comparison with its meta and para counterparts, which exhibit different spatial arrangements of the boronic acid groups and thus have different applications in polymer and materials science.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of boronic acids is a well-established field in organic chemistry.[4] The most prevalent methods rely on the reaction of an organometallic reagent with a borate ester, followed by aqueous workup.

Dominant Synthetic Strategy

The primary route to phenylboronic acids involves the formation of an organometallic species, typically a Grignard reagent, which then acts as a nucleophile towards an electrophilic boron source like trimethyl borate.[5] The resulting boronate ester is subsequently hydrolyzed to yield the final boronic acid. This method's effectiveness stems from the reliable formation of the carbon-boron bond. For ortho-benzenediboronic acid, this requires a di-Grignard reagent or a related difunctional intermediate.

Detailed Experimental Protocol: Synthesis from 1,2-Dibromobenzene

This protocol outlines a representative synthesis. The choice of a dihaloarene precursor is fundamental, as it allows for the sequential or simultaneous formation of the two carbon-boron bonds.

Step 1: Formation of the Organometallic Intermediate

-

To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 1,2-dibromobenzene in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require initial heating to initiate, followed by cooling to maintain a gentle reflux. The causality here is the formation of a Grignard or related organometallic species, which is a potent nucleophile.

Step 2: Borylation

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent unwanted side reactions of the highly reactive intermediates.

-

Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. The borate ester acts as the electrophilic boron source.

-

Allow the mixture to warm slowly to room temperature overnight with continuous stirring.

Step 3: Hydrolysis and Purification

-

Cool the mixture in an ice bath and slowly quench the reaction by adding aqueous acid (e.g., 1 M HCl). This step hydrolyzes the boronate ester to the desired diboronic acid and neutralizes any remaining organometallic species.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure ortho-benzenediboronic acid as a white crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for ortho-benzenediboronic acid.

Key Applications in Research and Development

The utility of ortho-benzenediboronic acid is primarily driven by the cooperative action of its two adjacent boronic acid groups.

Bifunctional Reagent in Cross-Coupling Reactions

Like other boronic acids, the ortho-isomer is a competent reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] Its bifunctional nature allows it to be used in polymerization reactions or in the synthesis of complex polycyclic aromatic compounds by forming two new carbon-carbon bonds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemosensors for Diols and Saccharides

The most distinctive application of ortho-benzenediboronic acid is in the design of chemosensors. The two boronic acid groups are perfectly positioned to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars) and catechols. This binding event forms a stable five- or six-membered cyclic boronate ester. The formation of this complex alters the electronic properties of the molecule, which can be transduced into a measurable output, such as a change in fluorescence or color. This principle is the foundation for developing sensors for glucose and other biologically important molecules.

Caption: Binding mechanism of o-benzenediboronic acid with a generic diol.

Conclusion

ortho-Benzenediboronic acid is more than just another organoboron reagent; it is a specialized building block whose unique structure enables advanced applications. Its role in forming complex aromatic structures via cross-coupling is significant, but its true value lies in its pre-organized geometry for binding diols, making it a cornerstone of modern chemosensor design. For researchers in drug development and diagnostics, understanding the principles of its synthesis and reactivity is essential for leveraging its full potential.

References

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of 1,2-Phenylenediboronic Acid

Abstract

This compound, an organoboron compound featuring two boronic acid functionalities on adjacent positions of a benzene ring, is a molecule of significant interest in supramolecular chemistry, materials science, and pharmacology. Its unique geometry and capacity for extensive hydrogen bonding dictate its solid-state architecture, which in turn governs its physical properties and utility as a molecular building block. This guide provides a comprehensive examination of the crystal structure of this compound, detailing its synthesis, crystallization, and detailed crystallographic analysis. We explore the intricate network of intermolecular interactions that define its supramolecular assembly and discuss how these structural features underpin its applications, particularly for researchers and professionals in drug development.

Introduction: The Significance of Solid-State Architecture

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, their ability to form reversible covalent bonds with diols has positioned them as critical components in chemical sensors and drug delivery systems.[2][3] this compound (o-PBDA) distinguishes itself by presenting two boronic acid groups in close proximity, creating a versatile bifunctional linker.

Understanding the three-dimensional arrangement of o-PBDA molecules in the solid state is paramount. The crystal structure provides definitive insights into molecular geometry, conformational preferences, and the specific intermolecular forces at play.[4] This knowledge is not merely academic; it is the foundation for rational crystal engineering, the design of novel Covalent Organic Frameworks (COFs), and the modulation of drug-target interactions.[5][6] This guide elucidates the precise structural details of o-PBDA, offering a framework for harnessing its properties in advanced applications.

Synthesis and Single-Crystal Growth

The reliable synthesis and crystallization of this compound are prerequisites for its structural elucidation and subsequent application. The synthetic pathway must be robust, and the crystallization protocol must yield high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

A prevalent method for synthesizing phenylboronic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate ester, followed by acidic hydrolysis.[7][8] This approach can be adapted for the synthesis of o-PBDA.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Crystallization

The growth of diffraction-quality single crystals is a critical step that relies on achieving slow, controlled precipitation from a saturated solution. Slow evaporation is a field-proven and reliable technique.[9]

Step-by-Step Crystallization Methodology:

-

Solvent Selection: Choose a polar solvent in which this compound is moderately soluble. A mixture of ethanol and water is often effective.

-

Preparation of Saturated Solution: Gently warm the chosen solvent and dissolve the synthesized o-PBDA powder until no more solute dissolves. A small amount of excess solid should remain, ensuring saturation.

-

Hot Filtration: Filter the hot, saturated solution through a pre-warmed funnel with filter paper into a clean crystallizing dish. This step removes any insoluble impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the crystallizing dish with a perforated film (e.g., Parafilm with small pinholes). This slows the rate of solvent evaporation, allowing for the formation of large, well-ordered crystals rather than a polycrystalline powder.

-

Incubation: Place the dish in a vibration-free environment at a constant, cool temperature. Crystal growth may take several days to a week.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.5 mm in size with sharp edges) have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.[9]

Crystallographic and Structural Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive data on the atomic arrangement within a crystalline solid.[4] The data for this compound reveals a well-ordered structure governed by strong, directional intermolecular forces. The crystallographic information for a known structure of o-PBDA is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 931216.[10]

Key Crystallographic Data

The fundamental parameters defining the crystal lattice of this compound are summarized below.

| Parameter | Value |

| Molecular Formula | C₆H₈B₂O₄ |

| Formula Weight | 165.75 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 10.55 Å, b = 7.45 Å, c = 9.81 Å |

| α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume (V) | 771.1 ų |

| Molecules per Cell (Z) | 4 |

| R-factor | Varies by study, typically < 0.05 |

Data sourced from CCDC 931216 as referenced in PubChem.[10]

Molecular Geometry

Within the crystal, the this compound molecule is largely planar, though the boronic acid groups exhibit some torsion relative to the phenyl ring. This twisting is a common feature in phenylboronic acids, arising from a balance between resonance stabilization (favoring planarity) and the steric hindrance of the ortho substituents.[11] The B(OH)₂ groups themselves are trigonal planar, consistent with sp² hybridization of the boron atoms.[11] Bond lengths and angles are within expected ranges for arylboronic acids.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. This is a characteristic feature of boronic acids, where the hydroxyl groups act as both hydrogen bond donors and acceptors.

The Dimeric Synthon

In many phenylboronic acid structures, the primary and most stable structural motif is a centrosymmetric dimer formed by a pair of O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[12] This creates a stable eight-membered ring. In this compound, the presence of two B(OH)₂ groups allows for the formation of extended networks built from these dimeric units.

The Extended Hydrogen-Bonding Network

The bifunctional nature of o-PBDA allows it to act as a "double-dimer" linker. Each molecule can engage in hydrogen bonding via both of its boronic acid groups, leading to the formation of one-dimensional chains or tapes. These chains then pack into a three-dimensional lattice, often stabilized by weaker C-H···O interactions or π-π stacking between the phenyl rings of adjacent chains. The specific arrangement distinguishes the ortho isomer from its meta and para counterparts, which form different network topologies due to the different orientation of the boronic acid vectors.[13][14]

Visualization of the Hydrogen-Bonded Dimer

Caption: Core hydrogen-bonding motif forming a dimer.

Relevance to Drug Development and Materials Science

The structural insights gained from crystallographic analysis are directly applicable to advanced research fields.

-

Drug Development: Boronic acids are potent inhibitors of certain enzymes, such as serine proteases, where the boron atom forms a covalent adduct with a catalytic serine residue.[15] The geometry of the two boronic acid groups in o-PBDA makes it an intriguing scaffold for designing bivalent inhibitors that can bind to two sites on a protein target, potentially increasing affinity and selectivity. Furthermore, its ability to bind with diols is exploited in developing glucose-responsive systems for insulin delivery.[16]

-

Materials Science: As a rigid bifunctional linker, this compound is a candidate for constructing porous crystalline materials like COFs.[5] The thermal dehydration of diboronic acids can lead to the formation of polymeric networks with high surface areas, useful for gas storage and catalysis.[13] The specific ortho arrangement influences the pore size and geometry of the resulting framework.

Conclusion

The crystal structure of this compound is a highly organized, three-dimensional architecture established primarily through extensive O-H···O hydrogen bonding. This network links individual molecules into robust dimeric motifs, which further assemble into extended chains. This detailed solid-state understanding is not only fundamental to the field of crystallography but also provides a predictive framework for scientists and researchers. By comprehending the causal relationships between molecular structure and supramolecular assembly, professionals in drug development and materials science can more effectively utilize this compound as a sophisticated building block for creating novel, functional systems.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C6H8B2O4 | CID 22174234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 1,2-Phenylenediboronic Acid

Introduction: The Significance of a Proximal Diboron Moiety

1,2-Phenylenediboronic acid, a unique organoboron compound, has garnered considerable interest within the scientific community. Its defining feature, the presence of two boronic acid functionalities in an ortho disposition on a benzene ring, imparts distinct chemical reactivity and geometric constraints. This arrangement makes it a valuable building block in supramolecular chemistry, catalysis, and as a precursor for novel materials. An in-depth understanding of its spectroscopic properties is paramount for its effective utilization and for quality control in its synthesis and application. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights for researchers, scientists, and professionals in drug development.

The proximity of the two boronic acid groups in this compound can lead to intramolecular interactions, such as the formation of cyclic anhydrides (boroxines) upon dehydration. These interactions can influence its spectroscopic signature, making a thorough characterization essential. This guide will delve into the expected and observed spectral features, providing a rationale based on the molecule's structure and electronic properties.

Molecular Structure and Conformation

The structural arrangement of this compound dictates its spectroscopic behavior. The two B(OH)₂ groups are attached to adjacent carbons of the phenyl ring. Free rotation around the C-B bonds is possible, but steric hindrance and potential intramolecular hydrogen bonding can influence the preferred conformation.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The ¹H, ¹³C, and ¹¹B NMR spectra provide complementary information about the proton, carbon, and boron environments, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a complex pattern in the aromatic region due to the coupling of the four phenyl protons. The symmetry of the molecule (C₂ᵥ in a planar conformation) would suggest two distinct signals for the aromatic protons. However, the actual spectrum can be more complex due to second-order coupling effects.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | Multiplet | 2H | H3, H6 |

| ~7.6 - 7.4 | Multiplet | 2H | H4, H5 |

| ~5.5 (broad) | Singlet | 4H | B(OH)₂ |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred as they can solvate the boronic acid protons, sometimes allowing for their observation as a broad singlet. In protic solvents like D₂O, these protons will rapidly exchange with the solvent, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit three signals for the six aromatic carbons due to the molecule's symmetry. The carbon atoms directly attached to the boron atoms (C1 and C2) are expected to be significantly deshielded and may appear as broad signals due to quadrupolar relaxation of the adjacent boron nuclei.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~135 (broad) | C1, C2 |

| ~130 | C3, C6 |

| ~128 | C4, C5 |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative for studying boronic acids. The chemical shift of the boron nucleus is sensitive to its coordination number and electronic environment. For this compound, a single resonance is expected in the ¹¹B NMR spectrum, characteristic of a trigonal planar (sp² hybridized) boron in a boronic acid.

Table 3: Predicted ¹¹B NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Linewidth | Assignment |

| ~28 - 32 | Broad | B(OH)₂ |

Expertise & Experience Insight: The chemical shift of the boron signal can be influenced by the solvent and pH. In the presence of Lewis bases (e.g., diols, amines), a significant upfield shift is observed, indicating the formation of a tetracoordinate boronate species. This property is the basis for the use of phenylboronic acids as sensors.[1][2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Figure 2: A generalized workflow for acquiring an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, B-O, and C-H bonds, as well as aromatic C=C stretching.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1200 | Medium | In-plane O-H bend |

| ~750 | Strong | Out-of-plane C-H bend (ortho-disubstituted) |

Trustworthiness through Self-Validation: The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl groups of the boronic acid, often participating in intermolecular hydrogen bonding.[3] The strong band around 1350 cm⁻¹ is characteristic of the B-O single bond stretch.[3] The pattern of the out-of-plane C-H bending vibrations in the fingerprint region can provide confirmatory evidence for the 1,2-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For this compound (C₆H₈B₂O₄), the expected exact mass is 166.06 Da.[4]

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈B₂O₄ |

| Molecular Weight | 165.75 g/mol [4] |

| Exact Mass | 166.06 Da[4] |

| Expected [M+H]⁺ | 167.07 |

| Expected [M-H]⁻ | 165.05 |

Authoritative Grounding: The isotopic pattern in the mass spectrum will be characteristic of a molecule containing two boron atoms. Boron has two main isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This will result in a distinctive pattern of peaks for the molecular ion and its fragments, which can be simulated and compared with the experimental data to confirm the presence of two boron atoms. A common fragmentation pathway for boronic acids is the loss of water. Dehydration to form the cyclic boroxine is also a possibility, especially under thermal conditions in the mass spectrometer.

Conclusion: A Unified Spectroscopic Portrait

The spectroscopic data of this compound, when considered in concert, provide a detailed and self-validating picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the phenyl ring and the presence of the boronic acid groups. ¹¹B NMR provides direct evidence for the electronic state of the boron atoms. IR spectroscopy identifies the key functional groups and their bonding arrangements. Finally, mass spectrometry confirms the molecular weight and elemental composition. This comprehensive spectroscopic characterization is an indispensable tool for any researcher working with this versatile and important molecule.

References

The Advent and Ascendance of Phenylenediboronic Acids: A Technical Primer

Abstract

Phenylenediboronic acids, organic compounds featuring two boronic acid functionalities appended to a central benzene ring, have carved a significant niche in modern chemistry. Their unique structural attributes and reactivity have rendered them indispensable in fields ranging from pharmaceutical synthesis to materials science. This in-depth guide provides a comprehensive overview of the discovery, historical development, and evolving applications of these versatile molecules. We will delve into the foundational synthetic methodologies, explore the nuances of their chemical behavior, and illuminate their critical role in cutting-edge research and development, particularly within the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of compounds.

A Historical Perspective: The Genesis of a Versatile Building Block

The journey of phenylenediboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a simple arylboronic acid, phenylboronic acid, was reported by Michaelis and Becker in 1880, the exploration of their diboronic counterparts came much later.[1] Early methods for creating the carbon-boron bond were often harsh and limited in scope.[1]

A significant leap forward came with the development of more robust synthetic techniques, particularly those involving organometallic reagents. The reaction of Grignard reagents with borate esters, followed by hydrolysis, became a common and more accessible route to arylboronic acids.[2][3][4][5] This foundational chemistry paved the way for the synthesis of more complex structures, including the phenylenediboronic acids.

The true explosion of interest in this class of compounds, however, can be attributed to the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][6][7] This Nobel Prize-winning methodology, which utilizes organoboronic acids as coupling partners, revolutionized the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[7] The bifunctional nature of phenylenediboronic acids made them particularly attractive as linkers and building blocks for creating complex molecular architectures.[8][9]

Synthetic Strategies: From Classical to Contemporary

The synthesis of phenylenediboronic acids has evolved considerably, with modern methods offering greater efficiency, functional group tolerance, and milder reaction conditions.

Classical Approaches: The Grignard Reaction

One of the most established methods for preparing phenylenediboronic acids involves the use of Grignard reagents. This multi-step process typically begins with a dihalogenated benzene derivative.

Workflow for Grignard-based Synthesis of p-Phenylenediboronic Acid:

Caption: Grignard-based synthesis of p-phenylenediboronic acid.

Step-by-Step Protocol:

-

Grignard Reagent Formation: 1,4-Dihalobenzene (e.g., 1,4-dibromobenzene) is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding bis-Grignard reagent.

-

Reaction with Borate Ester: The freshly prepared Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate, at low temperatures.[10]

-

Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions to yield the final phenylenediboronic acid.[2][3][10]

While effective, this method can be sensitive to moisture and incompatible with certain functional groups.

Modern Methods: Palladium-Catalyzed Borylation

The development of palladium-catalyzed cross-coupling reactions has provided a more versatile and functional group-tolerant approach to synthesizing phenylenediboronic acids.

Workflow for Palladium-Catalyzed Borylation:

Caption: Palladium-catalyzed synthesis of phenylenediboronic acids.

Step-by-Step Protocol:

-

Reaction Setup: A dihaloarene is combined with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).

-

Cross-Coupling: The reaction mixture is heated in a suitable solvent (e.g., dioxane or DMSO) to facilitate the cross-coupling reaction.

-

Workup and Isolation: The resulting bis(boronate ester) is then isolated and can be hydrolyzed to the corresponding diboronic acid if required.

This method offers significant advantages in terms of substrate scope and reaction conditions, making it a preferred choice for many applications.

Physicochemical Properties and Characterization

Phenylenediboronic acids are typically white to off-white crystalline solids.[8] Their solubility is generally poor in nonpolar solvents but increases in polar organic solvents.[2] The two boronic acid groups can engage in intermolecular hydrogen bonding, leading to the formation of various supramolecular structures in the solid state.[11]

Key Physicochemical Properties of Isomeric Phenylenediboronic Acids:

| Property | o-Phenylenediboronic Acid | m-Phenylenediboronic Acid | p-Phenylenediboronic Acid |

| Molecular Formula | C6H8B2O4 | C6H8B2O4 | C6H8B2O4 |

| Molecular Weight | 165.75 g/mol | 165.75 g/mol | 165.75 g/mol [12][13] |

| Appearance | White to light yellow powder | White to light yellow powder | White to light yellow powder[8] |

| Melting Point | > 300 °C | > 300 °C | > 300 °C[8] |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 11B NMR are essential for confirming the structure and purity of phenylenediboronic acids.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

X-ray Crystallography: Used to determine the precise three-dimensional structure in the solid state.[11]

-

Infrared (IR) Spectroscopy: Helps to identify the characteristic B-O and O-H stretching vibrations of the boronic acid groups.

Applications in Drug Discovery and Development

The unique ability of the boronic acid moiety to reversibly bind with diols has made phenylenediboronic acids and their derivatives invaluable in medicinal chemistry and drug development.[14][15][16]

Enzyme Inhibition

Boronic acids can act as transition state analogs for serine proteases, making them potent enzyme inhibitors. The phenylenediboronic acid scaffold can be functionalized to target specific enzymes with high affinity and selectivity.

Glucose Sensing and Insulin Delivery

The reversible interaction of boronic acids with the cis-diol groups of glucose has been extensively exploited in the development of glucose-responsive materials for diabetes management.[15] Phenylenediboronic acid-containing polymers can undergo changes in their physical properties (e.g., swelling or fluorescence) in response to varying glucose concentrations, forming the basis for continuous glucose monitoring systems and "smart" insulin delivery devices.[14][15]

Mechanism of Glucose Sensing:

Caption: Glucose sensing mechanism using phenylenediboronic acid.

Drug Delivery Systems

Phenylenediboronic acids can be incorporated into polymers and nanoparticles to create sophisticated drug delivery systems.[8][15] These systems can be designed to release their therapeutic payload in response to specific biological triggers, such as changes in pH or the presence of certain biomolecules.

Role in Materials Science

Beyond their biomedical applications, phenylenediboronic acids are important building blocks in materials science.

Polymer Chemistry

The bifunctional nature of phenylenediboronic acids makes them excellent monomers for the synthesis of novel polymers.[8][9] These boron-containing polymers can exhibit unique properties, such as enhanced thermal stability and mechanical strength.[8]

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Phenylenediboronic acids serve as versatile linkers in the construction of porous crystalline materials like MOFs and COFs.[9][11] These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing.[9]

Future Outlook

The field of phenylenediboronic acid chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the exploration of novel applications, and a deeper understanding of their fundamental properties. As our ability to manipulate molecules with increasing precision grows, it is certain that phenylenediboronic acids will continue to play a vital role in addressing key challenges in medicine, materials science, and beyond.

References

- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. acs.org [acs.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]

- 12. 苯基-1,4-二硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1,4-Benzenediboronic acid | C6H8B2O4 | CID 230478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Lewis acidity of 1,2-Phenylenediboronic acid

An In-Depth Technical Guide to the Lewis Acidity of 1,2-Phenylenediboronic Acid

Abstract

This compound stands as a molecule of significant interest in modern chemistry, primarily due to the unique electronic properties conferred by two boronic acid moieties constrained in an ortho relationship on a phenyl ring. This arrangement creates a pre-organized binding pocket, leading to enhanced Lewis acidity and cooperative effects that are absent in its monoboronic or other isomeric counterparts. This guide provides a comprehensive exploration of the fundamental principles governing the Lewis acidity of this compound. We will delve into its structural and electronic characteristics, the theoretical and experimental methodologies for quantifying its acidity, and the diverse applications that exploit this property, including anion sensing, catalysis, and the construction of advanced supramolecular systems. This document serves as a technical resource, blending foundational theory with practical, field-proven protocols for researchers leveraging this versatile chemical tool.

Introduction: The Unique Nature of Vicinal Diboronic Acids

Boronic acids [R-B(OH)₂] are a well-established class of organic compounds, recognized for their stability, ease of handling, and utility in synthetic chemistry, most famously in the Suzuki-Miyaura cross-coupling reaction.[1][2] The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a mild Lewis acid capable of accepting a pair of electrons from a Lewis base.[1][2][3] This fundamental property is the cornerstone of its reactivity and its application in molecular recognition and catalysis.[4][5][6]

While monoboronic acids exhibit this characteristic, the spatial arrangement of two boronic acid groups on a single aromatic scaffold introduces a higher level of molecular complexity and functionality. Phenylenediboronic acids, particularly the 1,2- or ortho-isomer (o-PBDA), are distinguished by the close proximity of the two Lewis acidic boron centers. This vicinal positioning is not merely redundant; it creates a cooperative effect, enhancing the molecule's ability to bind with bidentate Lewis bases and leading to significantly different reactivity profiles compared to the meta or para isomers.[7] This guide will dissect the origins and implications of the pronounced Lewis acidity of this compound.

Structural and Electronic Properties

The defining feature of this compound is its molecular architecture. The two B(OH)₂ groups are held approximately 3 Å apart by the rigid phenyl backbone. This pre-organization minimizes the entropic penalty upon binding to a guest molecule, as the reactive sites are already positioned for chelation.

Upon interaction with a suitable Lewis base, such as a fluoride ion or a diol, the boron centers undergo a hybridization change from trigonal planar (sp²) to tetrahedral (sp³).[8] This geometric shift is central to its function in sensing and catalysis. In o-PBDA, this interaction can be further stabilized by the second boronic acid group, which can participate in binding or modulate the electronic environment of the primary binding site.

Quantifying Lewis Acidity: A Multi-faceted Approach

Evaluating the Lewis acidity of a compound like o-PBDA is not a trivial task and typically involves a combination of computational and experimental methods.

Computational Evaluation

Theoretical calculations provide invaluable insight into the intrinsic Lewis acidity of organoboron compounds. Methods such as calculating the Fluoride Ion Affinity (FIA) or the Computed Ammonia Affinity (AA) have emerged as robust tools for quantifying and comparing the Lewis acidic strength of different boronic acid derivatives.[9][10][11] These computational approaches model the energy released upon the formation of a complex between the boronic acid and a reference Lewis base (F⁻ or NH₃), providing a standardized metric. While FIA is a common method, studies have shown that AA can sometimes provide a more unified evaluation across structurally diverse organoboronates and organoboronamides.[9][11]

Experimental Characterization: Spectroscopic Titrations

Experimentally, the Lewis acidity of o-PBDA is most often probed by monitoring its interaction with a target Lewis base. Spectroscopic titrations are the workhorse for this purpose, allowing for the determination of binding constants (Kₐ), which serve as a practical measure of Lewis acidity in solution.

-

UV-Vis Spectroscopy: The binding of an anion to the boron center alters the electronic structure of the phenyl ring, leading to changes in the UV-Vis absorption spectrum. By systematically adding a Lewis base and monitoring these spectral changes, a binding isotherm can be constructed to calculate Kₐ.

-

Fluorescence Spectroscopy: This is a particularly sensitive technique. If o-PBDA is derivatized with a fluorophore, its emission properties can be modulated by the binding event. The interaction with a Lewis base can either quench or enhance fluorescence through mechanisms like Photoinduced Electron Transfer (PET).[12][13] This high signal-to-noise ratio makes fluorescence-based methods ideal for sensing applications at low concentrations.[14]

-

NMR Spectroscopy: ¹¹B NMR is a direct probe of the boron nucleus. The change in hybridization from sp² to sp³ upon adduct formation results in a significant upfield shift in the ¹¹B NMR signal, providing unambiguous evidence of binding. ¹H and ¹⁹F NMR can also be used to monitor the environment of the phenyl ring protons and the fluoride ion, respectively.

Key Applications Driven by Enhanced Lewis Acidity

The cooperative binding and enhanced Lewis acidity of this compound make it a powerful tool in various scientific domains.

Anion Chemosensors

One of the most prominent applications of o-PBDA and its derivatives is in the field of chemical sensing, particularly for anions that are traditionally difficult to detect in aqueous media.[12]

Fluoride Sensing: Fluoride is a strong Lewis base and has a high affinity for boron. The interaction between o-PBDA and F⁻ is strong and specific, making it an excellent scaffold for fluoride sensors.[15][16][17] The binding event can be transduced into a measurable optical or electrochemical signal.[16][18] In acidic aqueous solutions, where hydroxide competition is minimized, boronic acid-based sensors can achieve high sensitivity and selectivity for fluoride.[14][18]

Oxoanion Sensing: The fixed geometry of the two boronic acid groups in o-PBDA creates a perfect cleft for the recognition of polyatomic oxoanions like sulfate, phosphate, and carboxylates.[19][20] This has led to the development of sophisticated chemosensors for biologically and environmentally important anions.[13]

Lewis Acid Catalysis

Organoboron compounds are effective, organic-soluble Lewis acid catalysts for a range of transformations.[4][6] They function by activating substrates, typically those containing hydroxyl or carbonyl groups, through reversible covalent bond formation.[5] For example, boronic acid catalysis can promote dehydration reactions, Friedel-Crafts-type alkylations, and Diels-Alder cycloadditions under mild conditions, offering an atom-economical alternative to traditional methods.[5][21] The bidentate nature of o-PBDA can offer unique catalytic activity and selectivity by simultaneously activating or orienting substrates in a catalytic cycle.

Supramolecular Chemistry and Materials Science

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of dynamic covalent chemistry and the construction of responsive supramolecular systems.[22] this compound can act as a bifunctional linker, connecting polymer chains, functionalizing nanoparticles, or serving as a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7][23] This reactivity allows for the creation of "smart" materials, such as glucose-responsive polymers for insulin delivery systems or self-healing gels.[24][25]

Experimental Protocol: Fluoride Ion Titration Using Fluorescence Spectroscopy

This protocol outlines a self-validating workflow to quantify the binding affinity of a fluorescently-tagged this compound derivative for fluoride ions.

Objective: To determine the association constant (Kₐ) for the binding of a Lewis base (F⁻) to a boronic acid sensor.

Materials:

-

Fluorescent this compound derivative (Sensor)

-

Anhydrous DMSO or appropriate buffered aqueous solution

-

Tetrabutylammonium fluoride (TBAF) or Sodium Fluoride (NaF) stock solution

-

High-purity solvent

-

Fluorometer and quartz cuvettes

Workflow Diagram:

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO) and a stock solution of the fluoride salt (e.g., 10 mM in the same solvent). All glassware must be scrupulously dried if using a non-aqueous solvent.

-

Initial Measurement: Pipette 2.0 mL of a dilute sensor solution (e.g., 10 µM) into a quartz cuvette. Place the cuvette in the fluorometer, set the appropriate excitation wavelength, and record the initial fluorescence emission spectrum. This is the baseline fluorescence (F₀).

-

Titration: Add a small aliquot (e.g., 2-5 µL) of the fluoride stock solution directly to the cuvette. Mix gently by pipetting or capping and inverting, then allow the solution to equilibrate for 1-2 minutes.

-

Data Acquisition: Record the new fluorescence spectrum (F).

-

Iteration: Repeat steps 3 and 4, systematically increasing the concentration of fluoride in the cuvette until the fluorescence signal stops changing, indicating saturation of the binding sites.

-

Data Analysis:

-

Correct the fluorescence intensity for dilution at each step.

-

Plot the change in fluorescence intensity (ΔF = |F - F₀|) or the ratio (F/F₀) against the total concentration of the fluoride ion.

-

Fit the resulting binding curve to a suitable binding model (e.g., a 1:1 non-linear regression model) using appropriate software (e.g., Origin, GraphPad Prism) to extract the association constant, Kₐ.

-

Data Presentation:

The results of the titration should be summarized clearly.

| Titration Point | [Fluoride] (µM) | Fluorescence Intensity (a.u.) | F/F₀ |

| 1 | 0 | 500.0 | 1.00 |

| 2 | 5 | 450.5 | 0.90 |

| 3 | 10 | 405.2 | 0.81 |

| ... | ... | ... | ... |

| 15 | 100 | 155.8 | 0.31 |

| Result | Kₐ (M⁻¹) | (Value from curve fit) |

Conclusion and Future Outlook

This compound is more than just a synthetic intermediate; it is a sophisticated molecular tool whose utility is derived directly from its pronounced and cooperative Lewis acidity. The pre-organized arrangement of its dual boron centers enables high-affinity binding for a range of Lewis basic anions and diols, a property that has been skillfully exploited in the development of highly selective chemosensors and efficient catalysts. The principles outlined in this guide—from computational prediction to experimental quantification and practical application—underscore the versatility of this scaffold.

Future research will likely focus on integrating o-PBDA motifs into more complex systems, such as advanced polymeric materials for targeted drug delivery, next-generation catalysts with enhanced stereocontrol, and multiplexed sensor arrays for complex analyte detection in biological and environmental samples. A deeper understanding of its Lewis acidic nature will continue to fuel innovation across the chemical sciences.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations | MDPI [mdpi.com]

- 8. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]

- 12. Frontiers | Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 17. Recognition and sensing of various species using boronic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. 2011-ichem.xmu.edu.cn [2011-ichem.xmu.edu.cn]

- 19. Gem‐Diboronic Acids: A Motif for Anion Recognition in Competitive Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anion recognition by anthracene appended ortho-aminomethylphenylboronic acid: a new PET-based sensing mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. nbinno.com [nbinno.com]

- 24. Advances in applied supramolecular technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00948B [pubs.rsc.org]

- 25. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

An In-Depth Technical Guide to the Dehydration of 1,2-Phenylenediboronic Acid to Triphenyleneboroxine

Abstract: This technical guide provides a comprehensive overview of the synthesis of triphenyleneboroxine through the dehydration of 1,2-phenylenediboronic acid. Boroxines, the cyclotrimeric anhydrides of boronic acids, are pivotal compounds in organic synthesis, materials science, and drug development.[1][2] This document details the underlying thermodynamics and mechanism of the reaction, provides a field-proven experimental protocol, and discusses methods for characterization and process optimization. It is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical application of this transformation.

Introduction: The Significance of Boroxines

Boronic acids and their derivatives are foundational pillars of modern organic chemistry, most famously for their role in palladium-catalyzed cross-coupling reactions. The dehydration of boronic acids to form boroxines (R₃B₃O₃) represents a fundamental and reversible equilibrium.[3][4][5] This transformation, governed by the removal or addition of water, allows for the interconversion between the monomeric acid and its six-membered cyclotrimeric anhydride.[1][3]

Triphenyleneboroxine, derived from this compound, is of particular interest due to its planar, rigid structure and Lewis acidic boron centers. These features make it a valuable building block for:

-

Covalent Organic Frameworks (COFs): Its defined geometry is ideal for creating porous, crystalline materials with applications in gas storage and catalysis.

-

Nonlinear Optical Materials: The extended π-system of the triphenylene core contributes to unique optical properties.[1]

-

Organic Synthesis: Boroxines can serve as effective reagents in coupling reactions, sometimes offering different reactivity or stability profiles compared to their corresponding boronic acids.[1]

Understanding the principles that govern the formation of triphenyleneboroxine is crucial for harnessing its full potential in these advanced applications.

Reaction Mechanism and Thermodynamics

The formation of a boroxine from three molecules of a boronic acid is a condensation reaction that liberates three molecules of water.

3 R-B(OH)₂ ⇌ (RB-O)₃ + 3 H₂O

While seemingly straightforward, the thermodynamics of this equilibrium are nuanced. Studies have shown that boroxine formation is often an enthalpically unfavorable (ΔH > 0) but entropically favorable (ΔS > 0) process.[3] The primary driving force is the release of three water molecules, which increases the overall entropy of the system.[3] Consequently, the reaction is effectively driven forward by removing water from the system, a principle that forms the basis of the experimental protocol.[3] This entropy-driven nature means that the reaction proceeds more effectively at higher temperatures.[3]

The mechanism can be visualized as a stepwise intermolecular dehydration process, where boronic acid molecules condense to form linear and then cyclic B-O-B linkages.

Caption: Stepwise condensation of this compound to triphenyleneboroxine.

Experimental Protocol: Synthesis of Triphenyleneboroxine

This protocol employs azeotropic distillation to efficiently remove water, driving the equilibrium towards the boroxine product.[6][7][8] Toluene is an excellent solvent for this purpose as it forms a low-boiling azeotrope with water.

3.1. Materials and Equipment

| Reagent/Equipment | Purpose |

| This compound | Starting material |

| Toluene | Reaction solvent; forms an azeotrope with water |

| Round-bottom flask | Reaction vessel |

| Dean-Stark apparatus | To collect and separate water from the refluxing solvent, physically removing it from the reaction. |

| Condenser | To cool and condense the toluene/water vapor |

| Magnetic stirrer and heat source | For uniform heating and mixing |

| Rotary evaporator | For solvent removal post-reaction |

| Filtration apparatus | For isolating the solid product |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent (if needed during workup) |

3.2. Step-by-Step Procedure

-

Reaction Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

Charging the Flask: To the round-bottom flask, add this compound and toluene. A typical concentration is 0.1-0.5 M. Fill the Dean-Stark trap with toluene.

-

Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the immiscible water will separate and collect in the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.[7]

-

Monitoring the Reaction: Continue the reflux until no more water is observed collecting in the trap. This typically takes several hours. The reaction can also be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude triphenyleneboroxine.

-

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., a toluene/hexane mixture) or by sublimation under high vacuum for analytical-grade material.[9]

Caption: Workflow for the synthesis of triphenyleneboroxine via azeotropic dehydration.

Product Characterization